molecular formula C12H7Cl2F3N4OS B131375 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole CAS No. 154807-27-9

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole

Cat. No.: B131375
CAS No.: 154807-27-9
M. Wt: 383.2 g/mol
InChI Key: VOJIQRSOPSRZHH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole is a complex organic compound belonging to the pyrazole family. It is known for its broad-spectrum bioactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2,6-dichloro-4-trifluoromethylphenyl as the base material. The initial step involves chlorination and trifluoromethylation reactions to introduce the necessary functional groups

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound's functional groups, such as converting nitro groups to amino groups.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and nitric acid (HNO3) are often employed.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: Amino derivatives or alcohols can be formed.

  • Substitution: Halogenated or nitrated derivatives are common products.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemicals.

Comparison with Similar Compounds

  • Fipronil: A well-known pesticide with a similar pyrazole structure.

  • Chlorfenapyr: Another pyrazole-based compound used in pest control.

Uniqueness: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole stands out due to its unique combination of functional groups and its broad-spectrum bioactivity. This makes it particularly versatile and valuable in various applications compared to other similar compounds.

Properties

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJIQRSOPSRZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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